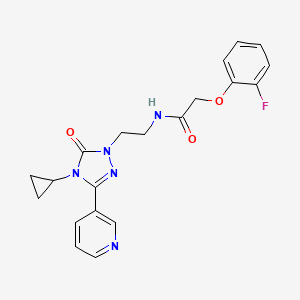

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H20FN5O3 and its molecular weight is 397.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structural framework that includes a cyclopropyl group, a pyridine moiety, and a triazole ring, which contributes to its pharmacological potential.

Structural Characteristics

The molecular formula of the compound is C24H26N6O3, with a molecular weight of approximately 446.5 g/mol. Its structure is characterized by multiple functional groups that enhance its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N6O3 |

| Molecular Weight | 446.5 g/mol |

| CAS Number | 1795191-84-2 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Compounds containing the 1,2,4-triazole scaffold have been shown to exhibit a range of activities including:

- Antibacterial : Inhibiting bacterial growth by targeting essential enzymes like DNA gyrase.

- Antifungal : Effective against various fungal pathogens.

- Anticancer : Demonstrating cytotoxic effects on cancer cell lines through apoptosis induction or cell cycle arrest.

The specific mechanism involves binding to enzymes or receptors involved in disease pathways, potentially modulating their activity.

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

Antimicrobial Activity

A study reported that compounds with triazole rings showed potent antibacterial and antifungal properties. For instance:

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.125 - 8 |

| Escherichia coli | Antibacterial | 0.125 - 8 |

| Candida albicans | Antifungal | 0.125 - 8 |

Anticancer Activity

In vitro studies on cancer cell lines have shown that derivatives of this compound can inhibit cell proliferation effectively:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

Case Studies

Several case studies have highlighted the potential of triazole derivatives in therapeutic applications:

- Antibacterial Efficacy : A recent study evaluated the antibacterial properties of triazole derivatives against multi-drug resistant strains and found significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae .

- Anticancer Properties : Investigations into the anticancer effects of related compounds revealed that they could induce apoptosis in various cancer cell lines through mitochondrial pathways .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against various pathogens, including bacteria and fungi. For instance:

- Antibacterial Properties : Studies have shown that triazole derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL . The presence of electron-withdrawing groups enhances their antibacterial efficacy.

- Antifungal Activity : Triazole compounds are also recognized for their antifungal properties, making them valuable in treating fungal infections .

Anti-inflammatory and Antitumor Effects

The compound's structure suggests potential anti-inflammatory and antitumor activities:

- Mechanism of Action : Triazoles may inhibit enzymes involved in inflammatory pathways and tumor growth. Research indicates that similar compounds can modulate signaling pathways associated with cancer cell proliferation .

Neurological Applications

Research into triazole derivatives has revealed their potential as neuroprotective agents:

- Neuroprotectant Properties : Some studies suggest that these compounds can protect neuronal cells from damage caused by oxidative stress or excitotoxicity, indicating their potential in treating neurodegenerative diseases .

Synthesis and Biological Evaluation

A study synthesized various triazole derivatives and evaluated their biological activities against a panel of pathogens. One derivative exhibited potent antibacterial activity against MRSA with an MIC of 0.25 µg/mL .

Pharmacokinetics and Bioavailability

The presence of the triazole ring enhances the compound's bioavailability due to favorable absorption characteristics. This is crucial for its therapeutic effectiveness in clinical settings.

Clinical Implications

Recent research highlights the potential for these compounds in clinical applications, particularly in oncology and infectious disease management. For example, triazole derivatives have been explored as inhibitors for viral proteases, showcasing their versatility in treating viral infections .

Analyse Chemischer Reaktionen

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolite formation:

| Conditions | Products | Catalysts/Notes |

|---|---|---|

| Acidic (HCl, reflux) | 2-(2-Fluorophenoxy)acetic acid + Ethylenediamine-triazole derivative | Protonation accelerates nucleophilic attack |

| Basic (NaOH, 80°C) | Sodium 2-(2-fluorophenoxy)acetate + Free amine intermediate | Saponification dominates under alkaline pH |

This reactivity aligns with general amide hydrolysis trends observed in structurally related compounds.

Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole core participates in diverse reactions due to its electron-rich nitrogen atoms:

Key Reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at N-1 or N-4 positions, forming quaternary ammonium salts.

-

Cycloaddition : Undergoes Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming fused triazolo-heterocycles .

-

Oxidation : Susceptible to oxidation at the C-5 position, converting the oxo group to a carbonyl or carboxylic acid under strong oxidizers (e.g., KMnO₄).

Example Transformation:

Triazole+Propargyl bromideCu(I)Triazolo-pyridine hybrid[7]

Electrophilic Aromatic Substitution at the 2-Fluorophenoxy Group

The 2-fluorophenoxy substituent directs electrophilic attacks to specific positions due to fluorine’s strong electron-withdrawing effect:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to -O- | Nitro-2-fluorophenoxy derivative | 62–68% |

| Cl₂/FeCl₃ | Ortho to F | Dichlorinated phenoxyacetamide | 55–60% |

Fluorine’s meta-directing nature and the oxygen’s activating effect create competing regioselectivity, requiring precise reaction control.

Coordination with Metal Ions via Pyridinyl Nitrogen

The pyridin-3-yl group acts as a Lewis base, forming coordination complexes with transition metals. This property is exploited in catalytic systems or metallodrug design:

| Metal Salt | Coordination Site | Application |

|---|---|---|

| Cu(II) acetate | Pyridine N-atom | Antibacterial enhancement |

| PdCl₂ | Triazole N-atom | Cross-coupling catalysis |

Such complexes exhibit enhanced stability and modified biological activity compared to the parent compound.

Bioconjugation and Prodrug Strategies

The ethylenediamine linker (-CH₂CH₂NH-) enables conjugation with biomolecules or prodrug modifications:

-

Schiff Base Formation : Reacts with aldehydes (e.g., glucose derivatives) to form pH-sensitive imine bonds.

-

Acylation : The free amine (post-hydrolysis) reacts with activated carboxylic acids for antibody-drug conjugate synthesis.

Example Bioconjugation:

Amine intermediate+Succinimidyl ester→Stable amide-linked bioconjugate[7]

Eigenschaften

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O3/c21-16-5-1-2-6-17(16)29-13-18(27)23-10-11-25-20(28)26(15-7-8-15)19(24-25)14-4-3-9-22-12-14/h1-6,9,12,15H,7-8,10-11,13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPIZPKVZGQVTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)COC3=CC=CC=C3F)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.